molecular formula C12H10ClNO2S B14243128 {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol CAS No. 382590-93-4

{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol

Katalognummer: B14243128
CAS-Nummer: 382590-93-4
Molekulargewicht: 267.73 g/mol
InChI-Schlüssel: QUGCFHSTIZTZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol is a chemical compound that features a thiophene ring substituted with a chlorine atom and a hydroxyimino group, attached to a phenylmethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with phenylmethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Wirkmechanismus

The mechanism of action of {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and thiophene ring can participate in various chemical interactions, affecting the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Chlorothiophen-2-yl)methanol
  • 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide

Uniqueness

{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol is unique due to the presence of both a hydroxyimino group and a chlorine-substituted thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

382590-93-4

Molekularformel

C12H10ClNO2S

Molekulargewicht

267.73 g/mol

IUPAC-Name

[2-[C-(5-chlorothiophen-2-yl)-N-hydroxycarbonimidoyl]phenyl]methanol

InChI

InChI=1S/C12H10ClNO2S/c13-11-6-5-10(17-11)12(14-16)9-4-2-1-3-8(9)7-15/h1-6,15-16H,7H2

InChI-Schlüssel

QUGCFHSTIZTZGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)C(=NO)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.